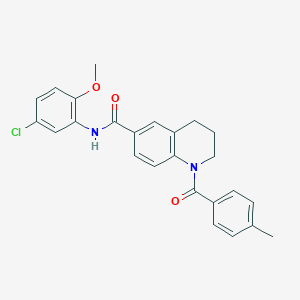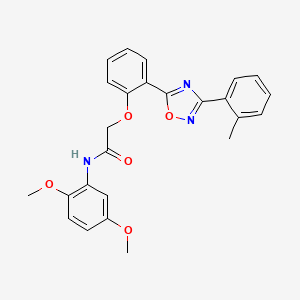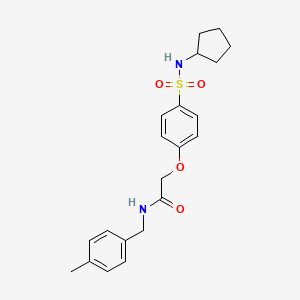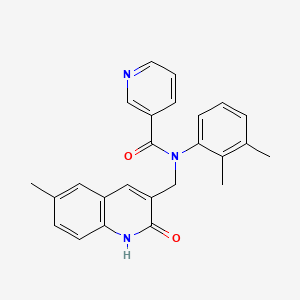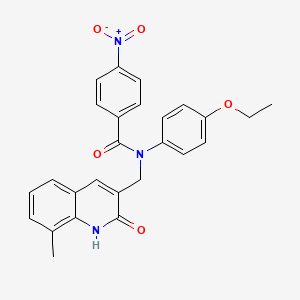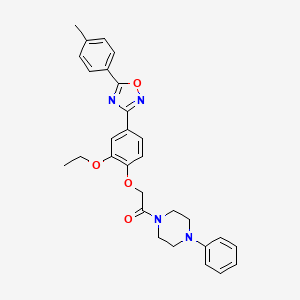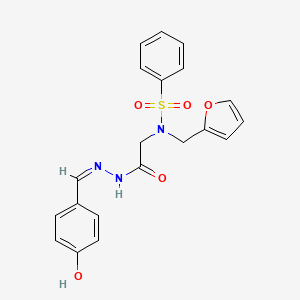![molecular formula C24H26N4O3 B7716479 N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7716479.png)
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide, commonly known as Prazosin, is a pharmaceutical compound that has been widely used for the treatment of hypertension and post-traumatic stress disorder.
Mecanismo De Acción
Prazosin acts as a selective alpha-1 adrenergic receptor antagonist, which inhibits the binding of norepinephrine to the receptor. This leads to a decrease in peripheral resistance and blood pressure, as well as a reduction in the symptoms of post-traumatic stress disorder.
Biochemical and Physiological Effects:
Prazosin has been shown to have several biochemical and physiological effects, including vasodilation, decreased peripheral resistance, and decreased blood pressure. It has also been found to reduce the symptoms of post-traumatic stress disorder, such as nightmares and flashbacks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Prazosin in lab experiments is its well-established mechanism of action, which allows for precise targeting of the alpha-1 adrenergic receptor. However, Prazosin also has some limitations, such as its potential side effects, including dizziness, fatigue, and hypotension.
Direcciones Futuras
There are several future directions for the research of Prazosin. One area of interest is the potential use of Prazosin in the treatment of anxiety disorders, as it has been shown to have anxiolytic effects. Additionally, Prazosin has been found to have anti-cancer properties, and further research is needed to investigate its potential use in cancer therapy. Finally, the development of more selective alpha-1 adrenergic receptor antagonists could lead to the discovery of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, Prazosin is a pharmaceutical compound that has been widely used for the treatment of hypertension and post-traumatic stress disorder. Its mechanism of action involves the selective inhibition of the alpha-1 adrenergic receptor, which leads to several biochemical and physiological effects. While Prazosin has some limitations, it has several potential therapeutic applications, including the treatment of anxiety disorders and cancer. Further research is needed to fully understand the potential of Prazosin and to develop new drugs with improved efficacy and fewer side effects.
Métodos De Síntesis
Prazosin can be synthesized by a series of chemical reactions involving the condensation of 3,5-dimethoxybenzaldehyde and 1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid followed by the reduction of the resulting imine with sodium borohydride. The final product can be obtained by purification and crystallization.
Aplicaciones Científicas De Investigación
Prazosin has been extensively studied for its potential therapeutic effects on various medical conditions, including hypertension, post-traumatic stress disorder, anxiety, and prostate cancer. It has been shown to act as an alpha-1 adrenergic receptor antagonist, which leads to vasodilation and a decrease in blood pressure. Moreover, Prazosin has been found to reduce the symptoms of post-traumatic stress disorder by blocking the noradrenergic system, which is involved in the stress response.
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-14(2)13-28-23-20(11-16-8-6-7-15(3)21(16)25-23)22(27-28)26-24(29)17-9-18(30-4)12-19(10-17)31-5/h6-12,14H,13H2,1-5H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFHXOYUTSKFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)CC(C)C)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[(3Z)-8-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

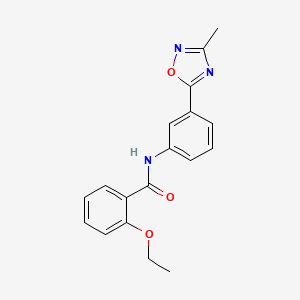



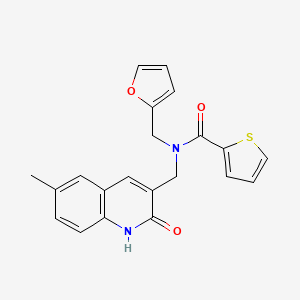
![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)
